1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyrazole derivatives This compound is characterized by the presence of a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid are yet to be identified. The compound’s structure suggests potential interactions with various protein kinases
Mode of Action
It is known that the compound can form intermolecular hydrogen bonds , which may play a role in its interaction with its targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the potential for the compound to interact with protein kinases , it is possible that it could affect a variety of cellular processes, including signal transduction pathways. More research is needed to determine the specific pathways affected.
Pharmacokinetics
The compound’s chemical structure suggests that it may be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Given the potential for the compound to interact with protein kinases , it may have a range of effects on cellular function
Preparation Methods
The synthesis of 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyrazole ring system.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the thieno[2,3-c]pyrazole intermediate.
Chemical Reactions Analysis
1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Dichloro-benzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the thieno ring, which may result in different chemical and biological properties.
1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-d]pyrazole-5-carboxylic acid: This isomer has a different ring fusion pattern, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-7-8-5-12(14(19)20)21-13(8)18(17-7)6-9-10(15)3-2-4-11(9)16/h2-5H,6H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBQMJHARZRPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.